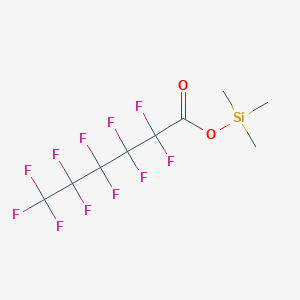
Trimethylsilyl perfluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl perfluorohexanoate is a chemical compound with the molecular formula
C9H9F11O2Si
and a molecular weight of 386.23 g/mol . It is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl perfluorohexanoate can be synthesized through the esterification of perfluorohexanoic acid with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl perfluorohexanoate primarily undergoes substitution reactions due to the presence of the trimethylsilyl group. It can also participate in hydrolysis reactions, where the ester bond is cleaved in the presence of water or aqueous acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. These reactions typically occur under mild conditions, often at room temperature.
Hydrolysis Reactions: Acidic or basic conditions can facilitate hydrolysis. For instance, using hydrochloric acid or sodium hydroxide in aqueous solutions can effectively break the ester bond.
Major Products Formed:
Substitution Reactions: The major products are often the corresponding substituted perfluorohexanoates.
Hydrolysis Reactions: The primary products are perfluorohexanoic acid and trimethylsilanol.
Scientific Research Applications
Chemistry: Trimethylsilyl perfluorohexanoate is used as a reagent in organic synthesis, particularly in the protection of carboxylic acids. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules to enhance their stability and solubility. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Industrially, this compound is employed in the production of fluorinated polymers and coatings. Its resistance to harsh chemical environments makes it ideal for applications in the aerospace and electronics industries.
Mechanism of Action
The mechanism by which trimethylsilyl perfluorohexanoate exerts its effects is primarily through its ability to form stable ester bonds. The trimethylsilyl group provides steric hindrance, protecting the ester bond from hydrolysis under mild conditions. This stability is crucial in its applications as a protective group in organic synthesis and in the stabilization of biomolecules.
Comparison with Similar Compounds
- Trimethylsilyl perfluorononanoate
- Trimethylsilyl perfluoroheptanoate
- Trimethylsilyl perfluoropentanoate
Comparison: Trimethylsilyl perfluorohexanoate is unique due to its specific chain length and the balance it provides between hydrophobicity and reactivity. Compared to trimethylsilyl perfluorononanoate, it offers better solubility in organic solvents. In contrast to trimethylsilyl perfluoropentanoate, it provides enhanced thermal stability, making it more suitable for high-temperature applications.
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F11O2Si/c1-23(2,3)22-4(21)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTQSIZKLRQABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F11O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

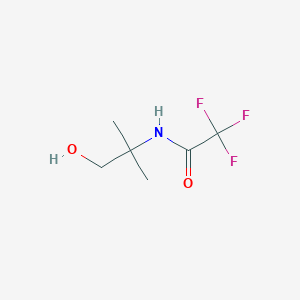
![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)
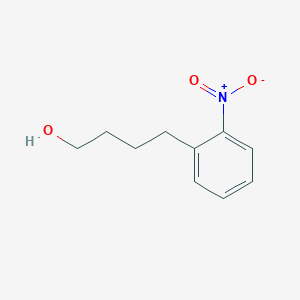
![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)

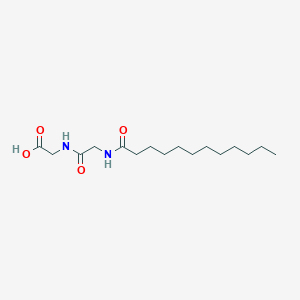

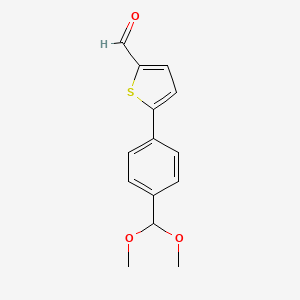
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)

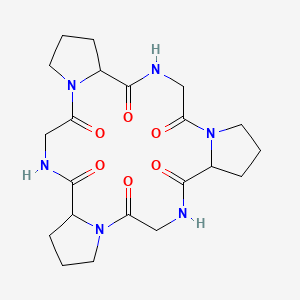
![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)

